2-Hydroxypropanimidamide hydrochloride
Description
Significance in Advanced Organic Synthesis
In the realm of advanced organic synthesis, 2-Hydroxypropanimidamide (B1275135) hydrochloride serves as a versatile intermediate. The amidine functional group is a key component in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. researchgate.net
The synthesis of amidines can be achieved through several established methods, with the Pinner reaction being a notable example. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt, which is then reacted with an amine. nih.gov While specific synthesis routes for 2-Hydroxypropanimidamide hydrochloride follow general principles of amidine preparation, its true significance lies in its subsequent use. As a chiral building block, it offers a predefined stereocenter, which is crucial in the asymmetric synthesis of complex target molecules. bldpharm.com The presence of both a nucleophilic hydroxyl group and the amidine moiety allows for sequential and site-selective reactions, providing chemists with a powerful tool for constructing intricate molecular frameworks.
Role as a Key Pharmaceutical Intermediate Precursor
The structural motifs present in this compound make it a valuable precursor for active pharmaceutical ingredients (APIs). beilstein-journals.org The amidine group is a recognized pharmacophore and is present in numerous therapeutic agents. Its ability to engage in hydrogen bonding and its basic nature allow it to interact with biological targets.
This compound is particularly relevant in the development of novel therapeutics targeting ion channels and receptors. For instance, the development of P2X3 receptor antagonists, which are investigated for the treatment of neuropathic pain and chronic cough, often involves scaffolds that can be derived from intermediates like this compound. nih.gov P2X3 receptors are ATP-gated ion channels located on primary afferent neurons, and their antagonism is a key strategy for modulating pain signals. nih.govresearchgate.net The use of chiral intermediates like this compound is critical in ensuring the stereospecificity of the final drug candidate, which is often essential for its efficacy and interaction with the target receptor.
Structural Context within Amidines and Imidamides in Contemporary Chemistry
This compound belongs to the broader class of organic compounds known as amidines. Formally referred to by the IUPAC name carboximidamides, amidines are characterized by the functional group RC(=NR’)NR”R’”, making them imine derivatives of amides.
A defining feature of amidines is their high basicity, which significantly exceeds that of amides. This is because the protonation of the sp²-hybridized nitrogen atom results in the formation of a resonance-stabilized cation known as an amidinium ion. In this ion, the positive charge is delocalized across both nitrogen atoms, leading to enhanced stability.
Table 2: Key Characteristics of the Amidine Functional Group
| Feature | Description |
|---|---|
| General Structure | RC(=NR’)NR”R’” |
| Basicity | Significantly more basic than amides due to the formation of a resonance-stabilized amidinium ion upon protonation. |
| Reactivity | Acts as a precursor for the synthesis of various heterocyclic compounds, such as imidazoles and pyrimidines. researchgate.net |
| Synthetic Utility | Widely used as a key building block and intermediate in medicinal chemistry and materials science. bldpharm.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(6)3(4)5;/h2,6H,1H3,(H3,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOZCEMLLBCHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89799-34-8 | |
| Record name | 2-hydroxypropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways Leading to 2 Hydroxypropanimidamide Hydrochloride and Its Analogues
Established Synthetic Routes for 2-Hydroxypropanimidamide (B1275135) Hydrochloride
The preparation of 2-hydroxypropanimidamide hydrochloride can be approached through several established synthetic strategies, primarily involving the manipulation of nitrile and amide precursors.
Synthesis from Propionamide (B166681) Derivatives
While direct, one-step conversion of propionamide derivatives to this compound is not extensively documented, multi-step pathways can be envisaged. A plausible route involves the initial conversion of a secondary propionamide to an imidoyl chloride. This activated intermediate can then react with hydroxylamine (B1172632) to furnish the desired N-hydroxyimidamide. For instance, the treatment of a secondary amide with a dehydrative chlorinating agent such as phosphorus pentachloride (PCl₅) can yield the corresponding imidoyl chloride. monash.edu Subsequent reaction of this imidoyl chloride with hydroxylamine hydrochloride would lead to the formation of the N-substituted amidoxime (B1450833).
Another potential, though less direct, pathway involves the chlorination of amides to form N-chloramides. These reactive intermediates could then potentially undergo further transformation to yield the target imidamide structure, although this route is less commonly employed for this specific synthesis. nih.gov
Amidoxime Formation via Hydroxylamine Hydrochloride Interactions
A more direct and widely utilized method for the synthesis of the core structure of 2-hydroxypropanimidamide involves the reaction of a nitrile with hydroxylamine hydrochloride. This reaction is a cornerstone in the preparation of amidoximes. The general procedure involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of a nitrile. This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), to liberate the free hydroxylamine from its hydrochloride salt. The reaction is often performed in a protic solvent like ethanol (B145695) or methanol.
A key precursor for this compound is 2-hydroxypropanenitrile (lactonitrile). The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, provides a foundational method for creating imidate hydrochlorides. capes.gov.brorganic-chemistry.orgwikipedia.orgnih.gov By adapting this reaction to use a hydroxy nitrile like lactonitrile, it is possible to form the corresponding imidate, which can then be converted to the imidamide. The reaction of nitriles with hydroxylamine hydrochloride is a well-established method for producing amidoximes, often with high yields. google.com
Preparation Strategies for Related Imidamide Hydrochlorides
The synthesis of imidamide hydrochlorides, also known as amidine hydrochlorides, is generally achieved through the reaction of an imido ether hydrochloride (Pinner salt) with ammonia (B1221849) or an amine. nih.gov The Pinner salt itself is synthesized via the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. capes.gov.brorganic-chemistry.orgwikipedia.orgnih.gov
For example, acetamidine (B91507) hydrochloride can be prepared by passing dry hydrogen chloride gas through a solution of acetonitrile (B52724) in absolute ethanol to form acetimido ethyl ether hydrochloride. This intermediate is then treated with an alcoholic solution of ammonia to yield acetamidine hydrochloride. nih.gov This general strategy can be adapted for the synthesis of other imidamide hydrochlorides by selecting the appropriate starting nitrile.
A summary of reagents for the synthesis of amidine hydrochlorides is presented below:
| Starting Material | Reagent(s) | Intermediate | Product |
| Nitrile | Alcohol, Anhydrous HCl | Imido ether hydrochloride | Amidine hydrochloride |
| Imido ether hydrochloride | Ammonia or Amine | - | Amidine hydrochloride |
Advanced Synthetic Strategies for Imidamide Derivatives
The functional groups present in 2-hydroxypropanimidamide and its analogs, namely the N-hydroxyimidamide moiety, serve as versatile synthons for the construction of more complex heterocyclic systems.
Cyclization Reactions for the Formation of 1,2,4-Oxadiazoles from N'-Hydroxypropanimidamide Precursors
N'-Hydroxyimidamides, such as the free base of 2-hydroxypropanimidamide, are key precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry. capes.gov.brwikipedia.org The most common method for this transformation is the cyclization of an O-acylamidoxime. This intermediate is typically formed by the acylation of the N'-hydroxyimidamide with an acylating agent like an acid chloride or anhydride. The subsequent cyclization, often promoted by heat or a base, leads to the formation of the 1,2,4-oxadiazole (B8745197) ring. labxchange.org
For instance, the reaction of an amidoxime with a carboxylic acid in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) can generate the O-acylamidoxime, which then cyclizes to the 1,2,4-oxadiazole. organic-chemistry.org One-pot syntheses have also been developed where the amidoxime is reacted directly with a nitrile or an aldehyde in the presence of a suitable catalyst or oxidant to yield the 1,2,4-oxadiazole. wikipedia.orgnih.gov
A variety of reagents and conditions can be employed for the synthesis of 1,2,4-oxadiazoles from amidoximes, as highlighted in the table below:
| Amidoxime Reactant | Co-reactant | Reagents/Conditions | Product |
| Amidoxime | Carboxylic Acid | EDC, HOBt | 1,2,4-Oxadiazole |
| Amidoxime | Nitrile | PTSA-ZnCl₂ | 1,2,4-Oxadiazole |
| Amidoxime | Aldehyde | Base (e.g., NaOH in DMSO) | 1,2,4-Oxadiazole |
| Amidoxime | Acid Anhydride | Heat or Base | 1,2,4-Oxadiazole |
Condensation Reactions in the Construction of Complex Heterocyclic Frameworks
The N-hydroxyimidamide functionality can participate in condensation reactions with various electrophiles to construct a diverse array of heterocyclic frameworks. nih.gov A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water, ammonia, or an alcohol. nih.gov
For example, N-hydroxyimidamides can react with α,β-unsaturated carbonyl compounds. The initial Michael addition of the N-hydroxy group to the double bond can be followed by an intramolecular condensation to form a heterocyclic ring. Similarly, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various five- or six-membered heterocycles. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed. While specific examples involving 2-hydroxypropanimidamide in complex condensation reactions are not extensively detailed in the literature, the reactivity of the N-hydroxyimidamide group suggests its potential as a building block in the synthesis of novel heterocyclic structures.
Stereoselective Synthesis and Chiral Resolution Techniques
The generation of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity. For this compound, obtaining a single enantiomer is achieved through two primary strategies: direct enantioselective synthesis, where the desired stereocenter is set during the reaction, or through the resolution of a racemic mixture.
Direct enantioselective synthesis of this compound is complex; however, highly effective methods exist for its immediate precursor, chiral 2-hydroxypropanamide. These enantiomerically pure amides can then be converted to the target imidamide.
A prominent and green method for synthesizing chiral α-hydroxy amides involves a two-step enzymatic reaction sequence. nih.gov This process begins with the asymmetric reduction of an α-oxo ester, such as ethyl pyruvate, using baker's yeast (Saccharomyces cerevisiae). This bioreduction is highly enantioselective, yielding the corresponding chiral α-hydroxy ester with excellent conversion rates and enantiomeric excess often exceeding 99%. nih.gov The second step involves an aminolysis reaction of the purified chiral α-hydroxy ester. This is catalyzed by an enzyme, specifically Candida antarctica lipase (B570770) B (CAL-B), which facilitates the reaction with an amine (e.g., n-butylamine) to produce the final chiral α-hydroxy amide with high conversion. nih.gov The resulting enantiopure 2-hydroxypropanamide can subsequently be transformed into this compound.
Another major strategy is chiral resolution, a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org One common method is the formation of diastereomeric salts. The racemic mixture is treated with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or a chiral amine like (R)-1-phenylethylamine. libretexts.org This creates a pair of diastereomers, which, unlike enantiomers, have different physical properties like solubility. libretexts.org This difference allows them to be separated by fractional crystallization. After separation, the resolving agent is removed, yielding the pure enantiomers of the original compound. wikipedia.org Chiral column chromatography is another powerful resolution technique where the racemic mixture is passed through a stationary phase that is itself chiral, causing the two enantiomers to travel at different rates and elute separately. iupac.orgmdpi.com
| Step | Reaction | Catalyst | Key Features |
|---|---|---|---|
| 1 | Asymmetric Bioreduction | Saccharomyces cerevisiae (Baker's Yeast) | High conversion (>99%) and high enantioselectivity (>99% ee) for the reduction of α-oxo esters to chiral α-hydroxy esters. |
| 2 | Lipase-Catalyzed Aminolysis | Candida antarctica lipase B (CAL-B) | High conversion (88-99%) of chiral α-hydroxy esters to the corresponding chiral α-hydroxy amides. |
Chiral building blocks are relatively simple, enantiomerically pure molecules that serve as starting materials for the synthesis of more complex, valuable compounds. Chiral 2-hydroxypropanimidamide and its direct precursor, 2-hydroxypropanamide (lactamide), are valuable synthons in this regard, primarily due to their bifunctional nature. The presence of both hydroxyl and amide/imidamide functional groups provides versatile handles for constructing larger molecular architectures.
These building blocks are crucial intermediates in the synthesis of natural products and pharmaceuticals. The α-hydroxy amide motif is a structural component found in numerous biologically active molecules. For instance, chiral amino alcohols, which share a similar structural framework, are key intermediates for synthesizing novel chiral α-amino acids and are used in the development of drugs with enzyme-inhibiting properties. nih.gov The synthesis of various bioactive compounds, including certain antibiotics and agents for treating acute coronary symptoms, relies on chiral precursors prepared via asymmetric synthesis or enzymatic resolution. researchgate.netnih.gov
The utility of these synthons extends to the field of asymmetric catalysis itself. The inherent chirality within these molecules can be leveraged to create sophisticated chiral ligands. When these ligands are complexed with metal centers, they form catalysts capable of inducing high stereoselectivity in a wide range of chemical transformations, a foundational concept in modern drug discovery. nih.gov
| Chiral Building Block Class | Synthetic Target / Application | Significance |
|---|---|---|
| Chiral α-Hydroxy Amides / Esters | Pharmaceuticals and Bioactive Molecules | Core structural motif in many drugs; used in creating compounds with specific biological functions. researchgate.netrsc.org |
| Chiral Amino Alcohols | Novel Amino Acids / Enzyme Inhibitors | Used to build complex molecules for drug discovery and lead optimization. nih.gov |
| Chiral Amine / Alcohol Derivatives | Chiral Ligands for Asymmetric Catalysis | The inherent chirality is used to create catalysts that produce other enantiomerically pure compounds. nih.gov |
Analytical Methodologies for the Characterization and Quantification of 2 Hydroxypropanimidamide Hydrochloride and Its Derivatives
Chromatographic Techniques for Separation and Analysis
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
No specific HPLC methods for the analysis of 2-Hydroxypropanimidamide (B1275135) Hydrochloride have been reported in the scientific literature. The development and validation of an HPLC method would typically involve a systematic approach to select the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and quantification. wjpmr.comscispace.comnih.gov Key validation parameters, as per regulatory guidelines, would include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the method is reliable for its intended purpose. nih.govturkjps.org
Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Complex Matrices
There are no published applications of UHPLC for the analysis of 2-Hydroxypropanimidamide Hydrochloride in complex matrices. UHPLC, with its use of smaller particle size columns, offers advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it a powerful tool for analyzing compounds in challenging sample types. researchgate.net
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification
UV-Visible Spectrophotometric Determination Utilizing Derivatization Strategies
Information on the UV-Visible spectrophotometric determination of this compound, with or without derivatization, is not available. For compounds with poor chromophores, derivatization is a common strategy to enhance their UV-Visible absorbance, thereby improving the sensitivity and selectivity of the spectrophotometric method. researchgate.netajpaonline.com This often involves reacting the analyte with a reagent to form a colored product that can be measured at a specific wavelength. semanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Highly Sensitive Detection of Derivatized Analytes
There are no specific LC-MS/MS methods documented for the highly sensitive detection of this compound or its derivatized forms. LC-MS/MS is a gold-standard technique for bioanalysis due to its high sensitivity, specificity, and precision, allowing for the detection of analytes at very low concentrations in complex biological matrices. mdpi.com Derivatization can be employed to improve the ionization efficiency and chromatographic retention of polar compounds, leading to enhanced detection by the mass spectrometer. researchgate.netnih.gov
Chemical Derivatization Strategies for Enhanced Analytical Performance
Specific chemical derivatization strategies for this compound have not been described in the literature. Chemical derivatization is a versatile tool in analytical chemistry used to improve the physicochemical properties of an analyte to make it more amenable to a particular analytical technique. mdpi.com For instance, derivatization can increase the volatility of a compound for gas chromatography, enhance its UV absorbance for spectrophotometry, or improve its ionization for mass spectrometry. nih.govmdpi.comresearchgate.netmdpi.com
Lack of Publicly Available Computational and Theoretical Studies on this compound
Despite a comprehensive search for scholarly articles and research data, there is a significant lack of publicly available computational and theoretical studies focusing specifically on the chemical compound this compound. This scarcity of dedicated research prevents the creation of a detailed, evidence-based article on its computational properties as requested.
While computational chemistry is a powerful tool for investigating molecular structure and reactivity, it appears that this compound has not been a significant subject of such in-depth theoretical research. Searches for both the hydrochloride salt and its free base, 2-hydroxypropanimidamide, did not yield any specific studies detailing its electronic structure, conformational analysis, or reaction mechanisms through methods like Density Functional Theory (DFT) or ab initio calculations.
General computational methodologies are well-established and have been applied to a wide range of related organic molecules, including other imidamide and amide derivatives. These studies often explore aspects such as:
Electronic Structure and Bonding: Analysis of molecular orbitals, charge distribution, and the nature of chemical bonds using quantum chemical calculations.
Conformational Analysis: Prediction of stable three-dimensional structures and the energy barriers between them using molecular dynamics and DFT.
Reaction Mechanisms: Computational elucidation of reaction pathways, identification of transition states, and prediction of kinetic parameters.
Molecular Modeling: Use of computational tools for the design of new compounds with desired properties.
Therefore, the requested article on the "Computational and Theoretical Studies on this compound and Structurally Related Systems" cannot be produced at this time due to the absence of the necessary foundational research.
Advanced Research Applications of 2 Hydroxypropanimidamide Hydrochloride and Its Derivatives
Applications in Sophisticated Organic Synthesis
The inherent reactivity of the amidine functional group makes it a valuable synthon for creating complex molecular architectures. researchgate.net This moiety can act as a reactive intermediate for nucleophilic substitutions and further functionalization, enabling the construction of diverse organic molecules. researchgate.net
Synthesis of Soluble Artificial Polymers and Polypeptides
The incorporation of amidine functionalities into polymer backbones is a sophisticated strategy for developing advanced materials with tailored properties. Amidine-containing monomers have been successfully synthesized and polymerized to create materials that can respond to external stimuli, such as CO2. mcmaster.ca For instance, certain amidine-based polymers exhibit switchable solubility in aqueous solutions, a property valuable for applications like smart coatings and recyclable materials. mcmaster.ca
In the realm of biomimetic chemistry, amidine-based structures have been pivotal in the development of novel polypeptide analogues. A notable example is the creation of "peptidines," a class of oligomers based on a repeating glycine-amidine scaffold. researchgate.netrsc.org This design replaces the carbonyl oxygen of a traditional peptide bond with a functionalized nitrogen atom, effectively doubling the number of sites available for chemical diversification on each monomer unit. rsc.org Researchers have developed robust iterative protocols for the synthesis of these peptidines, both in solution and on solid-phase supports, allowing for the modular and high-yield assembly of oligomers with diverse substituents. researchgate.netrsc.org This approach holds significant potential for generating large chemical libraries for drug discovery and peptide mimicry. researchgate.netrsc.org Furthermore, general methods have been established to site-selectively introduce the amidine group into traditional peptide backbones, often using thioamide-containing peptides as key intermediates. nih.gov
Table 1: Amidine-Based Polymers and Polypeptides
| Class | Monomeric Unit/Backbone | Key Features | Potential Applications |
|---|---|---|---|
| Stimuli-Responsive Polymers | Amidine-containing vinyl monomers | CO2-switchable solubility and conductivity. mcmaster.ca | Smart materials, chemical sensors, reusable catalysts. mcmaster.ca |
| Peptidines | Glycine-derived amidines | Doubles functional group density compared to peptoids; modular synthesis. researchgate.netrsc.org | Combinatorial library generation, peptide mimicry, bioactive molecule discovery. researchgate.netrsc.org |
| Amidine-Modified Peptides | Standard amino acids with amidine-isosteres | Amidine group acts as a surrogate for the amide bond; can alter hydrogen bonding and basicity. researchgate.netnih.gov | Peptide-drug design, structural biology probes. researchgate.netnih.gov |
Utilization as Precursors for Complex Heterocyclic Scaffolds in Synthetic Chemistry
Amidines and their hydroxyamidine precursors are fundamental building blocks in heterocyclic chemistry due to their reactivity and ability to participate in cyclization reactions. researchgate.netsemanticscholar.org The amidine moiety, with its unique arrangement of nitrogen and carbon atoms, can react with a wide range of electrophiles and multifunctional reagents to form various ring systems. researchgate.net These heterocyclic scaffolds are central to the structure of many biologically active compounds, functional materials, and organo-catalysts. researchgate.netnih.govnih.gov
The synthesis of these heterocycles often involves the reaction of an amidine with bifunctional compounds, leading to the formation of five-, six-, or even larger-membered rings containing multiple heteroatoms. For example, N-acyl amidines can serve as precursors for cyclization reactions to form various heterocyclic systems. acs.org Similarly, hydroxyamidines (amidoximes) can be prepared from nitriles and subsequently used to generate diverse heterocyclic motifs. semanticscholar.orgrsc.org This versatility makes amidine-based precursors indispensable tools for synthetic chemists aiming to construct complex molecular frameworks for applications in medicinal chemistry and materials science. researchgate.netsemanticscholar.org
Table 2: Examples of Heterocyclic Systems from Amidine Precursors
| Precursor Type | Reactant Type | Resulting Heterocycle | Significance |
|---|---|---|---|
| N-Acyl Amidine | Various bifunctional reagents | Thiadiazines, and other nitrogen/sulfur-containing heterocycles. researchgate.netacs.org | Core structures in pharmaceuticals and agrochemicals. researchgate.net |
| Amidoxime (B1450833) (Hydroxyamidine) | Carbonyl compounds, etc. | Oxadiazoles, and other oxygen/nitrogen-containing heterocycles. researchgate.netrsc.org | Important motifs in biologically active molecules. researchgate.net |
| Unsubstituted Amidine | α,β-Unsaturated ketones | Pyrimidines | Foundational structures in nucleic acids and numerous drugs. researchgate.net |
Roles in Early-Stage Drug Discovery Research as Synthetic Intermediates and Probes
In the field of medicinal chemistry, 2-hydroxypropanimidamide (B1275135) hydrochloride and related amidine derivatives are valuable starting materials for synthesizing molecular probes and investigational drugs. Their ability to be incorporated into larger molecules allows for the systematic exploration of structure-activity relationships (SAR) in various drug discovery programs.
Precursors for Investigational DNA Gyrase and Topoisomerase IV Inhibitors
Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that control the topological state of DNA during replication, making them well-validated targets for the development of antibiotics. researchgate.netnih.govnih.gov Inhibitors can act at the ATP-binding site located on the GyrB/ParE subunits or at the DNA cleavage-reunion site on the GyrA/ParC subunits. researchgate.netnih.gov
Amidine-containing fragments serve as key intermediates in the synthesis of novel inhibitors targeting these enzymes. Research has focused on designing compounds that can overcome the growing problem of bacterial resistance to existing drugs like the fluoroquinolones. nih.gov One advanced strategy involves creating hybrid inhibitors that combine a catalytic inhibitor moiety (like ciprofloxacin) with an ATP-competitive inhibitor. nih.gov The synthesis of these complex molecules often relies on the versatile chemistry of amidine precursors to link the different pharmacophores. nih.gov Furthermore, amidine derivatives have been incorporated into novel scaffolds designed to bind to allosteric sites on the enzymes, offering a new avenue to disrupt their function and evade established resistance mechanisms. nih.gov
Intermediates in the Synthesis of Novel Antimalarial Agents and Related Antiplasmodial Compounds
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. malariaworld.orgaminer.org Aromatic amidine compounds have a long history in the fight against protozoan parasites, with pentamidine (B1679287) being a notable example. nih.gov However, issues with toxicity and bioavailability have driven the search for new generations of amidine-based drugs. nih.gov
Modern drug design employs structure-based approaches to create novel amidine derivatives that can inhibit essential parasite enzymes. malariaworld.org For example, amidinyl and amidoximyl (hydroxyamidine) groups have been incorporated into molecules designed to target P. falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS) by interacting with a key zinc ion in the active site. malariaworld.org In these synthetic pathways, precursors like 2-hydroxypropanimidamide hydrochloride are crucial for installing the required amidine functionality. These efforts have led to lead compounds with potent antiplasmodial activity in vitro. malariaworld.orgnih.gov
Building Blocks in the Development of Potential Anti-Tuberculosis Agents Targeting Cell Wall Biosynthesis
The complex and unique cell wall of Mycobacterium tuberculosis is a critical factor for its survival and virulence, making the biosynthetic pathways that construct it an attractive target for new anti-tuberculosis (TB) drugs. mdpi.comnih.govresearchgate.net Several first- and second-line anti-TB drugs, including isoniazid (B1672263) and ethambutol, function by inhibiting key enzymes in cell wall synthesis. nih.govresearchgate.net
Research in this area focuses on discovering novel molecules that can disrupt this essential process. mdpi.comresearchgate.net Building blocks such as 2-hydroxypropanimidamide and its derivatives are utilized in the synthesis of potential anti-TB agents. These synthetic efforts aim to create compounds that inhibit enzymes crucial for the production of mycolic acid and arabinogalactan, which are fundamental components of the mycobacterial cell envelope. nih.govnih.gov By serving as starting points for the synthesis of complex inhibitors, these amidine-based precursors play a role in the development pipeline for next-generation therapies aimed at overcoming drug-resistant tuberculosis. nih.govnih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acenaphtohydrazinomercaptotriazole (AHTD) |
| Avibactam |
| Chloroquine |
| Ciprofloxacin |
| Cycloserine |
| Delamanid |
| Ethambutol |
| Ethionamide |
| Furamidine |
| Hydroxychloroquine (HCQ) |
| Isoniazid (INH) |
| Nalidixic acid |
| Norfloxacin |
| Pafuramidine (DB289) |
| Pentamidine |
| Pyrazinamide (PZA) |
| Rifampicin (RIF) |
| Sutezolid |
| TBA 7371 |
Components in the Synthesis of Receptor Antagonists (e.g., P2X3, TRPA1, TRPV1)
The strategic use of 2-hydroxypropanimidamide derivatives, primarily as precursors to amidoximes (or their tautomeric N-hydroxy-imidamide form), is a key feature in the construction of various receptor antagonists. The amidoxime functional group is particularly valuable for its ability to participate in cyclization reactions to form heterocycles like 1,2,4-oxadiazoles, which are common scaffolds in pharmacologically active molecules.
P2X3 Receptor Antagonists:
The P2X3 receptor, an ATP-gated ion channel found predominantly on sensory neurons, is a significant target for the development of treatments for chronic cough and neuropathic pain. acs.orgnih.gov The synthesis of potent and selective P2X3 receptor antagonists often involves the creation of complex heterocyclic structures. For instance, research into benzimidazole-4,7-dione-based derivatives has yielded promising P2X3 receptor antagonists. acs.org While not directly employing this compound, the synthetic strategies for other heterocyclic antagonists frequently utilize amidoxime intermediates. The general principle involves the reaction of a nitrile-containing fragment with hydroxylamine (B1172632) to generate an amidoxime, which is then reacted with a carboxylic acid or its derivative to form a 1,2,4-oxadiazole (B8745197) ring, a key structural element in some antagonist designs. The development of selective P2X3 antagonists like eliapixant (B607290) highlights the importance of novel chemical structures in achieving desired pharmacological profiles while minimizing off-target effects. nih.gov
TRPA1 and TRPV1 Receptor Antagonists:
The Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels are crucial players in pain and inflammation pathways. nih.gov Consequently, the development of their antagonists is a major focus of analgesic research. Amidoxime derivatives are pivotal in the synthesis of dual TRPA1/TRPV1 antagonists. A common synthetic strategy involves the condensation reaction between a carboxylic acid and an N-hydroxy-imidamide (the tautomer of an amidoxime) to form a 1,2,4-oxadiazole ring. researchgate.net This approach has led to the discovery of compounds with potent dual antagonism. For example, a series of hybrid analogs of TRPA1 and TRPV1 antagonists were synthesized using this method, resulting in compound 50 , which exhibited significant dual-acting antagonism. nih.gov
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 50 | hTRPA1 | 1.42 | nih.gov |
| mTRPA1 | 2.84 | ||
| hTRPV1 | 2.13 | ||
| rTRPV1 | 5.02 |
Furthermore, various classes of compounds have been investigated as antagonists for these receptors, including carboxamides for TRPA1 and piperidine (B6355638) carboxamides for TRPV1. nih.govrsc.org The synthesis of such diverse structures underscores the broad utility of versatile chemical intermediates.
Use in the Synthesis of Sphingosine-1-phosphate Transporter (Spns2) Inhibitors
Sphingosine-1-phosphate (S1P) is a critical signaling lipid involved in numerous physiological processes, including immune cell trafficking. The transporter Spns2 facilitates the export of S1P, making it an attractive therapeutic target. nih.govnih.govgrantome.com The development of Spns2 inhibitors has heavily relied on the use of amidoxime intermediates for the construction of a 1,2,4-oxadiazole core.
A common synthetic route starts with a nitrile-containing molecule, which is converted to the corresponding amidoxime by treatment with hydroxylamine hydrochloride. nih.gov This amidoxime intermediate is then coupled with a carboxylic acid to form the 1,2,4-oxadiazole ring, a central feature of many potent Spns2 inhibitors. This methodology was employed in the discovery of the first reported Spns2 inhibitor, 16d (SLF1081851), and subsequent structure-activity relationship (SAR) studies that led to more potent compounds like 33p (SLB1122168). nih.govnih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 16d (SLF1081851) | Spns2 | 1930 | nih.govnih.gov |
| 33p (SLB1122168) | Spns2 | 94 | nih.gov |
The synthesis of these inhibitors often involves multiple steps, including hydroboration, Suzuki-Miyaura cross-coupling, and protection/deprotection sequences, highlighting the complexity of modern drug discovery. nih.gov
Chemical Entities in the Research of Lipid Synthesis Modulators
The modulation of lipid synthesis and metabolism is a key area of research for various metabolic diseases. While direct evidence for the use of this compound in this specific context is not prevalent in the reviewed literature, the synthetic methodologies employing amidoximes are broadly applicable to the creation of diverse molecular scaffolds. These scaffolds can be tailored to interact with enzymes and receptors involved in lipid pathways. For example, the synthesis of lipid A derivatives, which are potent modulators of the immune system, involves complex multi-step chemical syntheses. nih.gov The principles of constructing heterocyclic systems from versatile intermediates like amidoximes could be applied to generate novel lipid synthesis modulators. Research has identified various compounds that modulate cellular lipid metabolism, such as 2-bromopalmitate and U18666A, which affect HDL formation. nih.gov The ongoing search for new modulators will likely benefit from the synthetic versatility offered by reagents like 2-hydroxypropanimidamide derivatives.
Chemical Stability and Formulation Considerations for Research Materials
The utility of any chemical entity in research is intrinsically linked to its stability and the ability to formulate it for experimental use. This is particularly true for reactive intermediates and compounds containing sensitive functional groups like hydroxylamines and amidoximes.
Strategies for the Stabilization of Hydroxylamine-Containing Solutions Employing Amidoximes
Aqueous solutions of hydroxylamine are known to be unstable, which can limit their application in synthesis and storage. google.com Research has shown that amidoxime compounds can be effective in stabilizing hydroxylamine solutions against decomposition. google.com A patent describes the use of amidoximes to prevent the degradation of hydroxylamine. google.com The stabilizing effect is achieved by adding an effective amount of an amidoxime compound to the hydroxylamine solution. In an exemplary embodiment, the amidoxime itself can be prepared from the reaction of hydroxylamine with a nitrile compound, suggesting a potential in-situ stabilization strategy. google.com This is a critical consideration for researchers utilizing hydroxylamine in the synthesis of the aforementioned antagonists and inhibitors.
Investigations into the Chemical Stability of Imidamide Derivatives under Diverse Research Conditions
The chemical stability of imidamide derivatives, including amidoximes, is a crucial factor in their synthesis and handling. The synthetic procedures for creating 1,2,4-oxadiazoles from amidoximes often involve heating in the presence of coupling agents and bases, indicating a degree of thermal stability. nih.gov However, amidoxime groups can also undergo hydrolysis under certain conditions. For instance, studies on polyacrylamidoximes have shown that the amidoxime group can be hydrolyzed to a hydroxamic acid group in the presence of acid. researchgate.net The reaction of nitriles with hydroxylamine to form amidoximes is typically carried out in refluxing ethanol (B145695) or methanol, often in the presence of a base like triethylamine (B128534) when starting from hydroxylamine hydrochloride. nih.gov The reaction time can vary from a few hours to 48 hours depending on the substrate. nih.gov Understanding the reactivity and stability of these derivatives under various pH, temperature, and solvent conditions is essential for optimizing synthetic routes and ensuring the purity and integrity of the final research compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxypropanimidamide hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of amino acid-derived hydrochlorides typically involves condensation reactions followed by salt formation. For example, similar compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride are synthesized via nucleophilic substitution or amidation reactions under controlled pH and temperature . To optimize purity, use recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor by HPLC with UV detection (λmax ~295 nm, as seen in procainamide hydrochloride protocols) . Ensure anhydrous conditions during salt formation to avoid byproducts.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., hydroxyl and amidine moieties).
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₃H₉N₂O·HCl has a theoretical MW of 124.56 g/mol + 36.46 g/mol for HCl).
- Thermal Analysis : TGA/DSC to assess decomposition points and hygroscopicity, critical for storage recommendations .
- Solubility Testing : Measure in aqueous buffers (pH 1–10) to guide experimental design, as hydrochloride salts often exhibit high water solubility .
Q. What are the key stability considerations for this compound in solution?
- Methodological Answer : Hydrochloride salts are prone to hydrolysis under alkaline conditions. For stock solutions:
- Prepare in deionized water or acidic buffers (pH ≤5) to prevent degradation.
- Aliquot and store at -20°C in airtight vials to avoid freeze-thaw cycles, which can destabilize the compound .
- Monitor stability via UV-Vis spectroscopy (e.g., track absorbance at 295 nm over time, as done for procainamide hydrochloride) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Use computational tools (e.g., molecular docking) to predict binding affinity to enzymes like amidases or kinases, based on structural analogs (e.g., Vimirogant hydrochloride’s RORγt inhibition) .
- Assay Design : Perform dose-response curves (1 nM–100 µM) in cell-free systems (e.g., recombinant enzymes) with fluorogenic substrates. Include positive controls (e.g., known inhibitors) and measure IC₅₀ values .
- Data Validation : Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics and rule off-target effects .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 2-hydroxypropanimidamide derivatives?
- Methodological Answer :
- Systematic Analog Synthesis : Modify specific functional groups (e.g., hydroxyl → methoxy) and compare bioactivity. For example, 2-methoxyamphetamine hydrochloride’s SAR studies highlight the role of substituent electronegativity .
- Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity data.
- Crystallography : Resolve 3D structures of protein-ligand complexes to identify critical interactions (e.g., hydrogen bonds with the amidine group) .
Q. How can researchers assess the metabolic stability and toxicity of this compound in preclinical models?
- Methodological Answer :
- In Vitro Models : Use hepatocyte cultures or microsomal assays (e.g., CYP450 enzyme panels) to measure metabolic half-life. Monitor for reactive metabolites via trapping agents (e.g., glutathione adducts) .
- In Vivo Studies : Administer escalating doses (1–100 mg/kg) in rodent models and analyze plasma/tissue samples via LC-MS/MS. Track biomarkers (e.g., ALT/AST for hepatotoxicity) .
- Computational Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict genotoxicity or endocrine disruption potential .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀.
- Error Analysis : Report SEM (standard error of the mean) from ≥3 independent replicates. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Reproducibility Checks : Include intra- and inter-day validation, as seen in procainamide hydrochloride stability studies .
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect solvation effects or protonation states of the amidine group .
- Experimental Controls : Confirm compound integrity post-assay (e.g., LC-MS to check for degradation) .
- Collaborative Validation : Cross-verify data with independent labs or public datasets (e.g., PubChem BioAssay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
